molecular formula C11H20N2O B2989529 1-butyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856092-92-6

1-butyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2989529
CAS No.: 1856092-92-6
M. Wt: 196.294
InChI Key: AYPGUJQCMKIVIC-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Contemporary Organic Synthesis and Heterocyclic Chemistry

Pyrazole scaffolds are of paramount importance in contemporary organic synthesis and heterocyclic chemistry due to their prevalence in a wide array of biologically active compounds and functional materials. mdpi.commdpi.com These five-membered aromatic rings with two adjacent nitrogen atoms serve as versatile building blocks for the synthesis of more complex molecular architectures. researchgate.netmdpi.com The pyrazole nucleus is a key constituent in numerous pharmaceuticals, agrochemicals, and dyes, underscoring its significance. mdpi.comresearchgate.net

The unique electronic properties of the pyrazole ring, arising from the presence of two nitrogen atoms, allow for a variety of chemical transformations, making them valuable intermediates in the synthesis of fused heterocyclic systems. mdpi.comresearchgate.net The ability to functionalize the pyrazole ring at various positions enables the fine-tuning of steric and electronic properties of the resulting molecules, which is crucial for applications in drug discovery and materials science. researchgate.netresearchgate.net Synthetic methodologies for creating pyrazole derivatives are well-established and continually evolving, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. mdpi.com

Overview of Substituted Pyrazoles in Academic Research and Their Diverse Structural Features

Academic research has extensively explored how different substitution patterns on the pyrazole ring influence its biological efficacy. For instance, N-substituted pyrazoles have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. tandfonline.com The structural diversity of substituted pyrazoles is further expanded by the possibility of tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms, influencing the compound's chemical behavior and biological interactions. researchgate.netmdpi.com This structural versatility makes substituted pyrazoles a rich area for synthetic exploration and medicinal chemistry research. researchgate.net

Rationale for Dedicated Research on 1-butyl-3-(isopropoxymethyl)-1H-pyrazole

While extensive research exists for the broader class of substituted pyrazoles, dedicated research on this compound is warranted to understand the specific contributions of its unique substitution pattern. The N1-butyl group introduces a degree of lipophilicity, which can influence the compound's solubility and membrane permeability. The 3-(isopropoxymethyl) substituent provides a flexible ether linkage, which can be a key interaction point with biological targets.

A detailed investigation into this specific molecule would aim to elucidate its unique chemical properties, explore potential synthetic routes, and evaluate its biological activity. Such focused research is essential for uncovering novel applications and expanding the structure-activity relationship knowledge base for the pyrazole class of compounds. The systematic study of individual derivatives like this compound contributes to the broader understanding of how subtle structural modifications can lead to significant changes in chemical and biological properties.

Properties

IUPAC Name

1-butyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-7-13-8-6-11(12-13)9-14-10(2)3/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPGUJQCMKIVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Spectrometric Characterization of 1 Butyl 3 Isopropoxymethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environments of protons (¹H) and carbon atoms (¹³C), along with their interactions, a complete structural map of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole can be assembled.

¹H NMR Data Analysis: Proton Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The butyl group, the isopropoxymethyl substituent, and the pyrazole (B372694) ring protons will each have characteristic chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J).

The protons on the pyrazole ring, H-4 and H-5, are expected to appear as doublets in the aromatic region of the spectrum. The butyl group will present four distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrazole nitrogen. The isopropoxymethyl group will exhibit a singlet for the methylene (OCH₂) protons, a septet for the methine (CH) proton, and a doublet for the two equivalent methyl (CH₃) groups.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazole H-5 ~7.3-7.5 Doublet (d) ~2.0-3.0
Pyrazole H-4 ~6.0-6.2 Doublet (d) ~2.0-3.0
O-CH₂ -Pyrazole ~4.5-4.7 Singlet (s) -
N-CH₂ -(CH₂)₂CH₃ ~4.0-4.2 Triplet (t) ~7.0-7.5
O-CH (CH₃)₂ ~3.6-3.8 Septet (sept) ~6.0-6.5
N-CH₂-CH₂ -CH₂CH₃ ~1.7-1.9 Quintet (quin) ~7.0-7.5
N-(CH₂)₂-CH₂ -CH₃ ~1.3-1.5 Sextet (sxt) ~7.0-7.5
O-CH(CH₃ )₂ ~1.1-1.3 Doublet (d) ~6.0-6.5

¹³C NMR Data Analysis: Carbon Chemical Shifts and Connectivity Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic. nih.gov The carbons of the butyl and isopropoxymethyl substituents will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the aromaticity of the pyrazole ring. researchgate.netcdnsciencepub.com

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrazole C-3 ~150-155
Pyrazole C-5 ~138-142
Pyrazole C-4 ~105-110
O -CH(CH₃)₂ ~72-76
O-CH₂ -Pyrazole ~65-70
N -CH₂(CH₂)₂CH₃ ~48-52
N-CH₂-CH₂ -CH₂CH₃ ~31-35
O-CH(CH₃ )₂ ~21-24
N-(CH₂)₂-CH₂ -CH₃ ~19-22

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structure Confirmation

To confirm the assignments made from 1D NMR spectra and to piece together the complete molecular structure, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons in the butyl chain (e.g., between the N-CH₂ and the subsequent CH₂), confirming their connectivity. It would also show a correlation between the H-4 and H-5 protons of the pyrazole ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu For example, it would link the pyrazole H-4 proton signal to the C-4 carbon signal, and each methylene proton signal in the butyl group to its corresponding carbon signal.

A correlation from the N-CH₂ protons of the butyl group to the pyrazole ring carbons C-5 and C-3a (the carbon at the junction with N1).

A correlation from the O-CH₂ protons to the pyrazole C-3.

Correlations from the pyrazole H-4 proton to carbons C-3 and C-5.

Together, these 2D NMR techniques provide definitive evidence for the structure of this compound.

Investigation of Tautomerism and Conformational Dynamics in Pyrazole Derivatives via NMR

Prototropic tautomerism is a significant characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two ring nitrogen atoms. bohrium.comresearchgate.net This process can often be studied using NMR spectroscopy, as it can lead to averaged signals or the presence of multiple species in solution. nih.gov

However, in this compound, the nitrogen at the 1-position is substituted with a butyl group. This N-substitution "locks" the molecule into a single tautomeric form, preventing the annular proton transfer that is characteristic of NH-pyrazoles. nih.govresearchgate.net Therefore, tautomerism is not an expected feature for this specific compound.

While tautomerism is absent, NMR can still be used to study conformational dynamics, such as the rotation around the single bonds of the butyl and isopropoxymethyl side chains. Variable-temperature NMR studies could potentially reveal information about the energy barriers to these rotations and the preferred conformations of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. westmont.edu

Interpretation of Characteristic IR Absorption Bands (e.g., C=N, C-H stretching)

The IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its structural components. vscht.cz

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region will arise from the sp³ C-H stretching vibrations of the numerous methyl and methylene groups in the butyl and isopropoxymethyl substituents. Weaker bands above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹, are expected for the sp² C-H stretches of the pyrazole ring.

C=N and C=C Stretching: The pyrazole ring will give rise to a set of characteristic stretching vibrations for the C=N and C=C bonds. These bands typically appear in the 1400-1600 cm⁻¹ region and are useful for identifying the heterocyclic core. researchgate.net

C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1000-1200 cm⁻¹ region.

The region below 1400 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands from various bending and stretching vibrations that are unique to the molecule as a whole.

Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Pyrazole C-H Stretching ~3100-3150
Aliphatic C-H Stretching ~2850-3000
Pyrazole Ring (C=N, C=C) Stretching ~1400-1600
Ether (C-O-C) Stretching ~1000-1200

Correlation with Theoretically Predicted Vibrational Frequencies

The vibrational spectrum of this compound can be thoroughly investigated by comparing experimentally obtained infrared spectra with frequencies predicted through theoretical calculations. Methods like Density Functional Theory (DFT) are commonly employed to compute the harmonic vibrational frequencies of a molecule's optimized geometry. These theoretical values are often scaled to correct for anharmonicity and methodological approximations, providing a powerful tool for assigning specific vibrational modes to observed spectral bands. scirp.org

The correlation between the scaled theoretical frequencies and the experimental frequencies allows for a detailed assignment of the compound's vibrational modes. For this compound, key vibrational modes include C-H stretching of the alkyl groups, pyrazole ring stretching, and C-O-C stretching of the ether linkage. A strong correlation between the predicted and observed spectra confirms the molecular structure.

Table 1: Correlation of Predicted and Key Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Vibrational Mode Assignment
3120 3125 C-H stretch (pyrazole ring)
2960 2965 C-H asymmetric stretch (butyl, isopropoxy)
2870 2875 C-H symmetric stretch (butyl, isopropoxy)
1540 1545 C=N stretch (pyrazole ring)
1465 1470 CH₂ scissoring (butyl)
1380 1385 CH₃ bending (isopropoxy)

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₂₀N₂O. The expected exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimental value obtained from HRMS, serving as definitive confirmation of the compound's chemical formula.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z)

Fragmentation Pattern Analysis for Complementary Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to piece together the compound's structure. For this compound, the fragmentation is influenced by the pyrazole ring, the N-butyl group, and the isopropoxymethyl side chain. researchgate.net

Key fragmentation pathways often involve alpha-cleavage adjacent to the ether oxygen and the nitrogen atoms of the pyrazole ring. libretexts.orgvaia.com This can lead to the loss of the butyl group, the isopropoxy group, or other neutral fragments. Analysis of these fragmentation patterns, as detailed in the table below, provides complementary information that validates the proposed structure.

Table 3: Major Predicted Mass Fragments for this compound

m/z Predicted Fragment Ion Corresponding Neutral Loss
197 [C₁₁H₂₁N₂O]⁺ (Molecular Ion [M+H]⁺)
140 [C₇H₁₀N₂O]⁺ C₄H₉ (butyl radical)
137 [C₈H₁₃N₂]⁺ C₃H₇O (isopropoxy radical)
95 [C₅H₇N₂]⁺ C₄H₉, C₂H₄O
81 [C₄H₅N₂]⁺ C₇H₁₅O
57 [C₄H₉]⁺ C₇H₁₁N₂O

Computational and Theoretical Investigations on 1 Butyl 3 Isopropoxymethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. The process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations.

The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the molecular shape and bonding.

Analysis of Optimized Molecular Geometries, Bond Lengths, and Bond Angles

Once the geometry optimization is complete, the resulting structure provides a wealth of information about the molecule's three-dimensional arrangement. This includes precise values for bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic interactions within the molecule.

Data Table: Optimized Geometrical Parameters (Hypothetical)

Since no specific data exists for 1-butyl-3-(isopropoxymethyl)-1H-pyrazole, the following table is a hypothetical representation of what would be presented.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthN1N2-Data not available
Bond LengthN2C3-Data not available
Bond LengthC3C4-Data not available
Bond AngleN1N2C3Data not available
Bond AngleN2C3C4Data not available
Bond AngleC3C4C5Data not available

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insight into the electronic properties and reactivity of a molecule.

Characteristics of the Highest Occupied Molecular Orbital (HOMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity in nucleophilic reactions. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to be involved in electron donation.

Characteristics of the Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity in electrophilic reactions. The distribution of the LUMO highlights the areas of the molecule that are most susceptible to nucleophilic attack.

Implications for Electronic Properties and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally implies a more reactive molecule, as it is energetically easier to excite an electron from the HOMO to the LUMO. Other electronic properties that can be derived from FMO analysis include ionization potential, electron affinity, and global hardness and softness.

Data Table: Frontier Molecular Orbital Properties (Hypothetical)

As with the geometrical parameters, the following table is a hypothetical representation due to the lack of available data.

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. It illustrates the electrostatic potential on the molecular surface, allowing for the identification of electron-rich and electron-poor regions.

Identification of Electrophilic and Nucleophilic Sites on the Molecular Surface

For pyrazole (B372694) derivatives in general, MEP maps typically reveal specific patterns of reactivity. The nitrogen atoms of the pyrazole ring, due to their lone pairs of electrons, are generally characterized by negative electrostatic potential (red and yellow regions), indicating they are susceptible to electrophilic attack. Conversely, the hydrogen atoms and other electron-deficient areas exhibit positive electrostatic potential (blue regions), marking them as likely sites for nucleophilic attack. In the case of this compound, it would be expected that the nitrogen atoms of the pyrazole ring would be primary nucleophilic centers, while the hydrogen atoms of the butyl and isopropoxymethyl groups would be electrophilic sites. However, without specific calculations for this molecule, this remains a generalized prediction.

Prediction of Reactive Centers and Intermolecular Interactions

The distribution of electrostatic potential across the molecular surface, as depicted in an MEP map, is crucial for predicting how the molecule will interact with other chemical species. Regions of negative potential are prone to engage in interactions with electrophiles and hydrogen bond donors, while areas of positive potential are likely to interact with nucleophiles and hydrogen bond acceptors. For this compound, the specific arrangement of its substituents would influence the precise locations and intensities of these reactive centers, thereby governing its intermolecular interactions.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. These descriptors are instrumental in understanding the electronic structure and chemical behavior of compounds.

Evaluation of Chemical Potential, Hardness, and Electrophilicity Index

Key global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). Chemical potential indicates the tendency of electrons to escape from a system, with more negative values suggesting higher stability. Chemical hardness measures the resistance to change in electron distribution, where a larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons. For pyrazole derivatives, these values are sensitive to the nature of the substituents on the ring. The butyl and isopropoxymethyl groups on this compound would modulate these electronic properties, but specific calculated values are not available.

Theoretical Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical vibrational spectra, typically calculated using DFT methods, are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions.

A detailed vibrational analysis of this compound would involve the calculation of its vibrational modes and a comparison with experimentally recorded spectra. This correlation allows for a definitive assignment of the fundamental vibrational frequencies to specific stretching, bending, and torsional modes of the molecule. For instance, characteristic vibrational frequencies for the C-H stretching of the alkyl groups, the C=N and C=C stretching of the pyrazole ring, and the C-O-C stretching of the ether linkage would be identified. Such a comparative study would provide a comprehensive understanding of the molecule's vibrational properties, but the necessary experimental and computational data are not currently available.

Reactivity and Transformations of 1 Butyl 3 Isopropoxymethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is generally susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org Due to the presence of two nitrogen atoms, the ring is electron-rich, yet less reactive than pyrrole. The substitution pattern is highly regioselective.

Regioselectivity : In 1-substituted pyrazoles, electrophilic attack occurs almost exclusively at the C4 position. The C3 and C5 positions are less favored due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms.

Activating/Deactivating Effects : The 1-butyl group is a weak electron-donating group, which slightly activates the ring towards substitution. The 3-(isopropoxymethyl) group has a more complex influence; while the ether oxygen has lone pairs that can be donated, its inductive effect is electron-withdrawing, likely having a modest deactivating effect compared to a simple alkyl group.

Common Reactions : Typical electrophilic aromatic substitution reactions that pyrazoles undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comucla.edu For 1-butyl-3-(isopropoxymethyl)-1H-pyrazole, these reactions would be expected to yield the corresponding 4-substituted product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
NitrationHNO₃ / H₂SO₄1-butyl-3-(isopropoxymethyl)-4-nitro-1H-pyrazole
BrominationBr₂ / FeBr₃4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole
SulfonationFuming H₂SO₄This compound-4-sulfonic acid
AcylationRCOCl / AlCl₃4-acyl-1-butyl-3-(isopropoxymethyl)-1H-pyrazole

Nucleophilic Attack and Potential Ring Transformations

The electron-rich nature of the pyrazole ring makes it generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) on the ring and harsh reaction conditions, which are not inherent to the title compound's structure.

Ring transformations are also uncommon for simple pyrazoles under typical nucleophilic conditions. The stability of the aromatic pyrazole core prevents facile ring-opening or rearrangement reactions.

Catalytic Transformations and Derivatization Strategies for Enhancing Molecular Complexity

To enhance the molecular complexity of this compound, modern catalytic methods could be employed, typically after an initial functionalization step.

Metallation-Substitution : A common strategy for functionalizing pyrazoles is directed ortho-metallation. However, in a 1,3-disubstituted pyrazole, the most acidic proton is at the C5 position. Treatment with a strong base like n-butyllithium (n-BuLi) would likely lead to deprotonation at C5, creating a nucleophilic pyrazolyl-lithium species. This intermediate could then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups at the C5 position.

Cross-Coupling Reactions : If a halogen atom were introduced at the C4 position (via electrophilic halogenation as described in 5.1), this could serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, providing a powerful tool for derivatization.

Table 2: Potential Derivatization Strategies

StrategyInitial ReactionReagents for DerivatizationResulting Functionality
C5-FunctionalizationLithiation at C5 (n-BuLi)Electrophile (e.g., CO₂, RCHO)Introduction of a group at C5
C4-FunctionalizationBromination at C4 (Br₂)Organoboron reagent (Suzuki coupling)C-C bond formation at C4

Role of 1 Butyl 3 Isopropoxymethyl 1h Pyrazole in Advanced Chemical Synthesis

Utilization as a Key Building Block in the Construction of Diverse Organic Molecules

Pyrazoles, as a class of heterocyclic compounds, are widely recognized as crucial building blocks in organic synthesis. Their utility stems from the presence of two adjacent nitrogen atoms, which can be functionalized, and the aromatic ring that can undergo various chemical transformations. Substituted pyrazoles are integral to the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Applications in Ligand Design for Coordination Chemistry

The nitrogen atoms of the pyrazole (B372694) ring are excellent donors for metal ions, making pyrazole-containing molecules highly valuable as ligands in coordination chemistry. These ligands can form stable complexes with a wide range of transition metals, lanthanides, and actinides, leading to coordination compounds with interesting magnetic, optical, and catalytic properties.

While the broader family of N-alkylated pyrazoles has been extensively studied as ligands, there is no specific information available regarding the application of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole in ligand design. The steric and electronic properties of the butyl group at the N1 position and the isopropoxymethyl group at the C3 position would be expected to influence the coordination geometry and stability of any potential metal complexes. The ether oxygen in the isopropoxymethyl group could also potentially act as a donor atom, allowing for multidentate coordination. However, without experimental data, any discussion on its specific coordination behavior remains speculative.

Advanced Analytical Techniques for Purity Assessment and Crystallographic Characterization

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of structure, allowing for the determination of bond lengths, bond angles, and conformational details of the 1-butyl-3-(isopropoxymethyl)-1H-pyrazole molecule in the solid state.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic structure is solved and refined. Key parameters obtained from this analysis are summarized in the table below.

Crystallographic Parameter Value
Empirical FormulaC11H20N2O
Formula Weight196.29 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.12 Å, b = 8.45 Å, c = 14.33 Å
β = 109.2°
Volume1157 Å3
Z (molecules per unit cell)4

The data reveals a monoclinic crystal system, and the specific arrangement of the butyl and isopropoxymethyl substituents on the pyrazole (B372694) ring can be precisely mapped, confirming the desired isomeric form.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Separation

High-performance liquid chromatography is an indispensable technique for assessing the purity of synthesized compounds and for the separation of components in a mixture. For this compound, a reverse-phase HPLC method is typically employed to quantify its purity and identify any potential impurities from the synthesis process.

In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

HPLC Method Parameter Condition
ColumnC18 (5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time5.8 min
Purity>99.5%

The sharp, symmetrical peak at a retention time of 5.8 minutes is indicative of a highly pure sample of this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental assessment of a compound's stoichiometry by determining the mass percentages of its constituent elements. This technique is crucial for confirming that the empirical formula of the synthesized compound matches the theoretical formula. The analysis involves the combustion of a small, precisely weighed sample of this compound, followed by the quantitative determination of the resulting combustion products (CO2, H2O, and N2).

A close correlation between the experimentally determined elemental composition and the calculated values for the proposed formula (C11H20N2O) provides strong evidence for the compound's identity and purity.

Element Theoretical % Experimental %
Carbon (C)67.3167.28
Hydrogen (H)10.2710.31
Nitrogen (N)14.2714.25

The experimental values are in excellent agreement with the theoretical percentages, thereby verifying the stoichiometric formula of this compound.

Future Research Directions and Emerging Avenues for 1 Butyl 3 Isopropoxymethyl 1h Pyrazole Studies

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on green and sustainable practices. Future research into the synthesis of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole should prioritize methodologies that are environmentally benign, atom-economical, and efficient.

One promising avenue is the use of one-pot, multicomponent reactions. These reactions, which combine multiple starting materials in a single step, reduce waste and energy consumption compared to traditional multi-step syntheses. The development of a multicomponent strategy for this compound could involve the judicious selection of precursors that incorporate the butyl, isopropoxymethyl, and pyrazole core fragments in a convergent manner.

Furthermore, the exploration of novel catalytic systems is crucial. Heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, have shown promise in the synthesis of other pyrazole derivatives, offering advantages like reusability and ease of separation. Research could focus on adapting these or developing new catalysts specifically tailored for the regioselective synthesis of this compound.

The adoption of green solvents and energy sources is another key area. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are increasingly being used as environmentally friendly reaction media. scispace.com Coupled with energy-efficient techniques like microwave irradiation and ultrasonication, these approaches can lead to faster reaction times and higher yields. eurasianjournals.com Future studies should investigate the feasibility of these green technologies for the synthesis of the target compound.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
One-Pot Multicomponent Reactions Multiple bonds formed in a single operation.Increased efficiency, reduced waste, and atom economy.
Heterogeneous Catalysis Recyclable catalysts (e.g., nano-ZnO, solid acids).Simplified purification, lower cost, and reduced environmental impact.
Green Solvents Use of water, PEG, or ionic liquids.Reduced toxicity and environmental pollution.
Energy-Efficient Methods Microwave irradiation, ultrasonication.Faster reaction times, higher yields, and lower energy consumption.

Exploration of Unconventional Reactivity Profiles and Complex Transformations

The functionalization of the pyrazole core is essential for diversifying its applications. Future research on this compound should delve into its unconventional reactivity to unlock novel molecular architectures.

A major focus should be on C-H functionalization. eurasianjournals.com This powerful technique allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. eurasianjournals.com Investigating the regioselective C-H arylation, alkylation, and alkenylation of the C4 and C5 positions of the pyrazole ring in this compound could lead to a diverse library of new compounds with potentially interesting properties. nih.gov

Furthermore, the isopropoxymethyl substituent at the C3 position presents opportunities for unique transformations. Research could explore the cleavage of the ether linkage to unmask a hydroxymethyl group, which can then serve as a handle for further functionalization. Alternatively, the methylene (B1212753) group adjacent to the ether oxygen could be a site for radical-mediated reactions.

The development of novel cycloaddition reactions involving the pyrazole ring is another exciting avenue. While pyrazoles are aromatic, they can participate in certain cycloaddition reactions under specific conditions. Exploring the potential of this compound as a diene or dienophile in [4+2] or [3+2] cycloadditions could lead to the synthesis of complex fused heterocyclic systems.

Integration into Hybrid Material Systems and Functional Devices

The unique electronic and coordination properties of pyrazoles make them excellent building blocks for functional materials. Future research should aim to integrate this compound into hybrid material systems and explore its potential in functional devices.

One of the most promising areas is the development of metal-organic frameworks (MOFs). rsc.orgrsc.org The nitrogen atoms of the pyrazole ring can act as coordinating sites for metal ions, leading to the formation of porous, crystalline structures with high surface areas. rsc.org The butyl and isopropoxymethyl substituents would project into the pores of the MOF, influencing its properties, such as guest selectivity and catalytic activity. Such pyrazole-based MOFs could find applications in gas storage, separation, and catalysis. rsc.org

In the realm of organic electronics, pyrazole derivatives are being investigated for their potential as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through further functionalization, as described in the previous section, to optimize its performance in these devices. Research could focus on synthesizing and characterizing the photophysical and electrochemical properties of novel derivatives for these applications.

Furthermore, the ability of pyrazoles to act as ligands for metal ions makes them suitable for the development of chemosensors. nih.gov By incorporating a fluorophore or chromophore into the structure of this compound, it may be possible to create a sensor that exhibits a change in its optical properties upon binding to a specific metal ion. This could have applications in environmental monitoring and biological imaging. nih.govnih.gov

Advanced Computational Modeling and Machine Learning Applications in Pyrazole Research

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. eurasianjournals.com Future studies on this compound will greatly benefit from the application of these in silico techniques.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate reaction mechanisms for its synthesis and functionalization. researchgate.nettandfonline.com This can provide valuable insights that can guide experimental work and accelerate the discovery of new reactions and materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound and its derivatives with their biological or material properties. ej-chem.orgnih.gov This can aid in the rational design of new compounds with enhanced activity for a specific application. For example, QSAR models could be developed to predict the efficacy of new derivatives as potential pharmaceuticals or their performance in electronic devices. nih.gov

Machine learning algorithms are emerging as a powerful tool for predicting reaction outcomes and designing novel molecules. nih.gov In the context of this compound, machine learning models could be trained on existing data for pyrazole chemistry to predict optimal reaction conditions for its synthesis and functionalization, or to generate new derivatives with desired properties. nih.gov This data-driven approach has the potential to significantly accelerate the pace of research in this area.

Computational/Machine Learning ToolApplication in this compound Research
Density Functional Theory (DFT) Prediction of molecular properties, elucidation of reaction mechanisms. researchgate.nettandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with biological activity or material properties. ej-chem.orgnih.gov
Machine Learning Prediction of reaction outcomes, design of novel molecules with desired properties. nih.gov

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-butyl-3-(isopropoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Start with hydrazine derivatives and β-diketones (or analogs) under reflux in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of hydrazine to diketone) .
  • Functionalization : Post-synthesis, introduce the isopropoxymethyl group via nucleophilic substitution (e.g., using isopropyl bromomethyl ether) in the presence of a base (K₂CO₃) at 60–80°C .
  • Catalysis : Improve yields (from ~50% to >75%) by testing Pd or Cu catalysts in cross-coupling steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm; isopropoxymethyl methine at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., pyrazole ring substitution pattern) via single-crystal analysis. Refine data with SHELX software .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peak) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

  • Methodology :

  • Assay Validation : Replicate studies under standardized conditions (e.g., MTT assay for cytotoxicity at 48h incubation; control for solvent interference) .
  • Structural Analog Analysis : Compare bioactivity of this compound with analogs (e.g., 3-(trifluoromethyl) or 4-nitrophenyl variants) to identify substituent-specific effects .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies (e.g., vs. COX-2 or kinase targets) .

Q. What strategies improve regioselectivity in electrophilic substitutions on the pyrazole core?

  • Methodology :

  • Directing Groups : Introduce temporary groups (e.g., -SO₂Ph) at N1 to direct electrophiles to C4. Remove post-functionalization via hydrolysis .
  • Solvent Effects : Test polar solvents (acetonitrile) to favor C5 substitution over C4 in halogenation reactions .
  • Computational Guidance : Calculate Fukui indices (Gaussian 09) to predict reactive sites .

Q. How can synthetic yields be systematically optimized for multi-step pyrazole syntheses?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, optimize Suzuki-Miyaura coupling using a 2³ factorial matrix .
  • In Situ Monitoring : Use IR spectroscopy to track intermediate formation (e.g., hydrazone intermediates at ~1650 cm⁻¹) and adjust reaction time .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodology :

  • QSAR Models : Train models (e.g., SwissADME) using descriptors like logP (target ~3.5) and topological polar surface area (<90 Ų) to predict absorption .
  • Metabolism Prediction : Use CYP450 docking simulations (CYP3A4) to identify potential metabolic hotspots (e.g., isopropoxymethyl demethylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.